molecular formula C10H14N2O5 B1436274 Thymidine-A,A,A,6-D4 CAS No. 347841-67-2

Thymidine-A,A,A,6-D4

Cat. No. B1436274
M. Wt: 246.25 g/mol
InChI Key: IQFYYKKMVGJFEH-BTDYSWPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thymidine-A,A,A,6-D4 is a variant of Thymidine . Thymidine, also known as deoxythymidine, is a pyrimidine deoxynucleoside. It is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . Thymidine-A,A,A,6-D4 is a constituent of deoxyribonucleic acid .


Synthesis Analysis

Thymidine analogs are known to incorporate randomly into DNA . The thymidine incorporation assay utilizes a strategy wherein a radioactive nucleoside, 3H-thymidine, is incorporated into new strands of chromosomal DNA during mitotic cell division . Thymidine-d4 is intended for use as an internal standard for the quantification of thymidine by GC- or LC-MS .


Molecular Structure Analysis

In its composition, deoxythymidine is a nucleoside composed of deoxyribose (a pentose sugar) joined to the pyrimidine base thymine . The modifying substituents are connected to thymine through an ether or a C-C bond .


Chemical Reactions Analysis

The DNAs of bacterial viruses are known to contain diverse, chemically complex modifications to thymidine that protect them from the endonuclease-based defenses of their cellular hosts . These thymidine hypermodifications are derived from free amino acids enzymatically installed on 5-hydroxymethyluridine (5-hmdU) .


Physical And Chemical Properties Analysis

Thymidine exists in solid form as small white crystals or white crystalline powder. It has a molecular weight of 242.229 u and a melting point of 185 °C .

Scientific Research Applications

1. Optimization and Pharmacokinetic Studies

  • Summary of Application: Thymidine is a predecessor of nucleotides that forms DNA and plays a significant role in cell metabolism and as a co-enzyme. Most of the thymidine analogues have remarkable antiviral activity due to structural functions and are globally used as antiviral drugs .
  • Methods of Application: The study relates the optimization of thymidine and its acylated analogues applying density functional theory (DFT) with B3LYP/3-21G level theory to demonstrate their thermal, frontier molecular orbital, the density of states (DOS) and molecular electrostatic potential (MEP) properties .
  • Results or Outcomes: Pharmacokinetic parameters are also enumerated to investigate absorption, metabolism, oral toxicity, and carcinogenicity of thymidine and its modified derivatives .

2. Epigenetic Reshaping through Damage

  • Methods of Application: The study discovered a strong correlation between the dosage dependence of thymidine analogs and their ability to overcome reprogramming barrier .
  • Results or Outcomes: The study finds that BrdU/IdU can activate the DNA damage repair pathway (HRR), leading to increased histone acetylation and genome-wide DNA demethylation, regulating somatic cell reprogramming .

3. Cell Synchronization

  • Summary of Application: Thymidine is used in cell biology to synchronize the cells in S phase . The S phase is the part of the cell cycle where DNA is replicated, and it’s crucial for studying cell growth and division .
  • Methods of Application: Cells are treated with thymidine, which inhibits DNA synthesis and halts cell cycle progression at the G1/S boundary. After removal of thymidine, cells re-enter the cell cycle synchronously .
  • Results or Outcomes: This method allows researchers to study the effects of various treatments on a population of cells that are all at the same stage of the cell cycle .

4. DNA Damage Repair

  • Summary of Application: Thymidine analogs like BrdU and IdU can activate the DNA damage repair pathway (HRR), leading to increased histone acetylation and genome-wide DNA demethylation, regulating somatic cell reprogramming .
  • Methods of Application: The study discovered a strong correlation between the dosage dependence of thymidine analogs and their ability to overcome reprogramming barrier .
  • Results or Outcomes: This response leads to the creation of a hypomethylated environment, which facilitates the transition of cell fate in various reprogramming systems .

5. DNA Structure Studies

  • Summary of Application: Thymidine analogs are often considered to incorporate randomly into DNA sequences, introducing inherent unpredictability and randomness in their mechanisms of action . Despite this inherent nature, they play a critical role in the precise regulation of cell fate .
  • Methods of Application: The study conducted by Xie et al., utilized BrdU, widely employed to label proliferating cells in vivo, has demonstrated its significant potential in facilitating chemical induction of pluripotency . The study by Cao et al., sheds light on how BrdU can impact the reorganization of nuclear architecture and influence the cell fate decisions .
  • Results or Outcomes: IdU, which is also a thymidine analog was reported to cause stochastic fluctuations in gene expression to facilitate cellular reprogramming .

6. Antiviral Drugs

  • Summary of Application: Most of the thymidine analogues have remarkable antiviral activity due to structural functions and are globally used as antiviral drugs .
  • Methods of Application: The study relates the optimization of thymidine and its acylated analogues applying density functional theory (DFT) with B3LYP/3-21G level theory to demonstrate their thermal, frontier molecular orbital, the density of states (DOS) and molecular electrostatic potential (MEP) properties .
  • Results or Outcomes: Pharmacokinetic parameters are also enumerated to investigate absorption, metabolism, oral toxicity, and carcinogenicity of thymidine and its modified derivatives .

properties

IUPAC Name

6-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i1D3,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFYYKKMVGJFEH-BTDYSWPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=O)NC(=O)N1[C@H]2C[C@@H]([C@H](O2)CO)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thymidine-A,A,A,6-D4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thymidine-A,A,A,6-D4
Reactant of Route 2
Reactant of Route 2
Thymidine-A,A,A,6-D4
Reactant of Route 3
Reactant of Route 3
Thymidine-A,A,A,6-D4
Reactant of Route 4
Reactant of Route 4
Thymidine-A,A,A,6-D4
Reactant of Route 5
Reactant of Route 5
Thymidine-A,A,A,6-D4
Reactant of Route 6
Reactant of Route 6
Thymidine-A,A,A,6-D4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.